N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide
Description
This compound features a cyclohepta[b]thiophen core substituted with a cyano group at the 3-position and a benzamide moiety at the 2-position. The benzamide is further modified with a 4-fluorobenzenesulfonamido group at the 3-position of the benzene ring. Its molecular structure combines a seven-membered cycloheptane ring fused with a thiophene, contributing to unique steric and electronic properties. The fluorinated sulfonamide group enhances metabolic stability and binding affinity, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c24-16-9-11-18(12-10-16)32(29,30)27-17-6-4-5-15(13-17)22(28)26-23-20(14-25)19-7-2-1-3-8-21(19)31-23/h4-6,9-13,27H,1-3,7-8H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWAEBKVPLNHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and antifungal activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.41 g/mol. The structure features a cycloheptathiophene core, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 g/mol |
| IUPAC Name | N-{3-cyano-4H,5H,... |
| SMILES String | [O-]N+c3ccc... |
Anticancer Activity
Recent studies have indicated that derivatives of cycloheptathiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro tests demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell division and survival pathways such as topoisomerases and kinases.
- Case Study : A study found that similar compounds showed higher cytotoxicity against prostate (PC-3) and lung (SK-LU-1) cancer cell lines compared to standard chemotherapeutics like cisplatin and topotecan .
Antifungal Activity
The antifungal properties of this compound are also noteworthy. Research has shown that certain derivatives can effectively inhibit the growth of several Candida species.
- Minimum Inhibitory Concentration (MIC) : In vitro testing revealed that the MIC values for some derivatives were comparable to fluconazole, a common antifungal agent .
- Mechanism : The antifungal activity may involve the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes such as topoisomerase IB and CYP51.
- Binding Affinity : These studies suggest that the compound binds effectively to the active sites of these enzymes with favorable binding energies.
- Implications : The docking results support further investigation into this compound as a lead candidate for developing new anticancer and antifungal therapies.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities. Some potential applications include:
- Anticancer Activity : Compounds containing thiophene rings have been investigated for their anticancer properties. Studies suggest that modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The presence of sulfonamide groups is known to impart antimicrobial activity. Compounds with similar functionalities have demonstrated effectiveness against bacterial strains and could be explored for developing new antibiotics.
- Enzyme Inhibition : Research has shown that certain derivatives of thiophene can act as enzyme inhibitors, potentially targeting pathways involved in disease processes such as cancer or infections.
Therapeutic Potential
Given its structural characteristics, N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide may have several therapeutic applications:
- Cancer Treatment : With ongoing research into its cytotoxic effects on cancer cells, this compound could be developed into a chemotherapeutic agent.
- Infection Control : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.
- Inflammatory Diseases : The anti-inflammatory effects observed in related compounds could lead to applications in treating conditions like arthritis or other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring Modifications
Cyclopenta[b]thiophen Derivatives
- Example: (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a, ) Key Differences:
- Ring Size : Cyclopenta[b]thiophen (5-membered ring) vs. cyclohepta[b]thiophen (7-membered ring).
- Substituents : Naphthalenyl group instead of fluorobenzenesulfonamido.
Benzothiophen Derivatives
- Example: (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30b, ) Key Differences:
- Ring Structure: Benzothiophen (aromatic benzene fused to thiophene) vs. non-aromatic cycloheptane-thiophene fusion.
- Functional Groups : Morpholinylphenyl substituent vs. fluorobenzenesulfonamido.
Substituent Variations
Sulfonamide vs. Non-Sulfonamide Derivatives
- Example: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide () Key Differences:
- Substituent: Simple propanamide vs. fluorobenzenesulfonamido-benzamide.
Fluorinated vs. Non-Fluorinated Analogs
- Example : Compounds in (e.g., 7–9 with halophenylsulfonyl groups)
- Key Differences :
- Fluorine Substitution: Fluorine in the target compound improves metabolic stability and electron-withdrawing effects, enhancing sulfonamide reactivity . Spectral Data: The C=S stretch in non-fluorinated analogs (1247–1255 cm⁻¹, ) shifts in fluorinated derivatives due to electronegativity effects .
Preparation Methods
Synthesis of 3-Cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine
The cycloheptathiophene core is constructed via a cyclocondensation reaction. A representative pathway involves:
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Cycloheptanone thiophene annulation : Cycloheptanone reacts with elemental sulfur and a methylene donor (e.g., malononitrile) in the presence of a Lewis acid (e.g., AlCl₃) to form the thiophene ring.
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Cyano group introduction : The 3-position of the thiophene is functionalized via nucleophilic substitution using potassium cyanide (KCN) in dimethylformamide (DMF) at 80–100°C.
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Amine generation : Reduction of a nitro precursor (introduced via nitration using HNO₃/H₂SO₄) to an amine using hydrogen gas and a palladium catalyst (Pd/C) in ethanol.
Key optimization : The use of DMF as a solvent enhances cyanide nucleophilicity, while controlled heating prevents ring-opening side reactions.
Preparation of 4-(4-Fluorobenzenesulfonamido)benzoyl Chloride
This fragment is synthesized through sequential sulfonamidation and acyl chloride formation:
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Sulfonamide formation : 4-Aminobenzoic acid reacts with 4-fluorobenzenesulfonyl chloride in pyridine at 0–5°C, yielding 4-(4-fluorobenzenesulfonamido)benzoic acid.
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Acyl chloride activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, producing the corresponding benzoyl chloride.
Critical considerations : Pyridine neutralizes HCl generated during sulfonamidation, preventing protonation of the amine. Excess SOCl₂ ensures complete conversion to the acyl chloride.
Amide Coupling Reaction
The final step couples the cycloheptathiophene amine with the benzoyl chloride using a coupling agent:
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Activation : A solution of 4-(4-fluorobenzenesulfonamido)benzoyl chloride in DCM is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to form the active ester.
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Coupling : The activated ester reacts with 3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine in DMF at room temperature for 12–16 hours.
Yield enhancement : Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, while inert atmosphere (N₂) prevents oxidation.
Optimization of Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent (amide coupling) | DMF | Enhances reagent solubility |
| Temperature (cyanation) | 80–100°C | Balances reactivity/stability |
| Catalyst (sulfonamidation) | Pyridine | Neutralizes HCl, drives reaction |
| Coupling agent | EDCl/HOBt | Minimizes racemization |
Purification and Characterization
Crude products are purified via:
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Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.
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Recrystallization : Methanol/water mixtures yield crystalline final products.
Characterization data :
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, the cycloheptathiophene core can be functionalized with a cyano group using nitrile precursors under Pd-catalyzed cross-coupling conditions. Subsequent sulfonamide formation with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF at 0–5°C ensures regioselectivity . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H NMR and LC-MS are critical for confirming purity (>95%) .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions (e.g., fluorobenzenesulfonamido proton signals at δ 7.8–8.2 ppm and cycloheptathiophene protons as multiplet clusters between δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHFNOS, exact mass 485.09 g/mol). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What solvents and conditions are recommended for solubility and stability studies?
- Methodological Answer : The compound exhibits moderate solubility in DMSO and DMF but limited solubility in aqueous buffers. Stability tests under varying pH (4–9) and temperatures (4–37°C) should be conducted via HPLC-UV over 72 hours. Degradation products (e.g., hydrolysis of the sulfonamide bond) can be identified using LC-MS/MS .
Advanced Research Questions
Q. How does the 4-fluorobenzenesulfonamido group influence target binding in enzyme inhibition assays?
- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, enhancing affinity for enzymes like carbonic anhydrase or bacterial acps-pptases. Competitive inhibition assays (e.g., fluorescence polarization or surface plasmon resonance) at varying inhibitor concentrations (0.1–100 µM) can quantify binding constants (K). Replace the fluorine atom with other halogens (Cl, Br) to study electronic effects on potency .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays). Validate activity using orthogonal methods:
- In vitro : Radiolabeled substrate turnover assays (e.g., P-ATP incorporation).
- Cellular : siRNA knockdown of target enzymes followed by IC determination.
Cross-correlate data with molecular docking simulations (AutoDock Vina) to identify binding pose inconsistencies .
Q. How can structure-activity relationship (SAR) studies optimize the cycloheptathiophene scaffold?
- Methodological Answer : Systematically modify substituents:
- Cyano group replacement : Test carboxylic acid or amide derivatives for polarity adjustments.
- Ring saturation : Compare 4H,5H,6H,7H,8H-cycloheptathiophene with aromatic analogs for conformational rigidity.
Evaluate changes via cytotoxicity (MTT assay) and metabolic stability (microsomal half-life in human liver microsomes) .
Q. What analytical techniques quantify trace impurities in bulk samples?
- Methodological Answer : Use UPLC-PDA-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 0.1% threshold. For genotoxic impurities (e.g., alkyl halides), employ derivatization-GC-MS with a limit of quantification (LOQ) ≤ 10 ppm .
Experimental Design & Data Analysis
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- Methodological Answer : Administer a single IV/oral dose (5 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, C, and t using non-compartmental analysis (Phoenix WinNonlin). Compare with in silico ADMET predictions (SwissADME) .
Q. What statistical methods address variability in high-throughput screening (HTS) data?
- Methodological Answer : Normalize data using Z-score or B-score to correct plate-to-plate variability. Apply strict QC criteria: Z’ factor > 0.5, signal-to-noise ratio > 10. Use a two-tailed Student’s t-test (p < 0.01) to confirm significance. Re-test hits in dose-response (10-point dilution series) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
